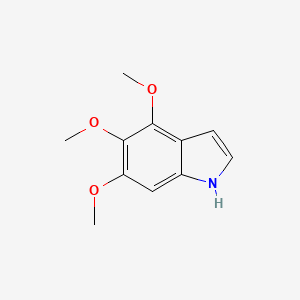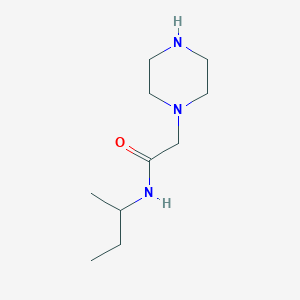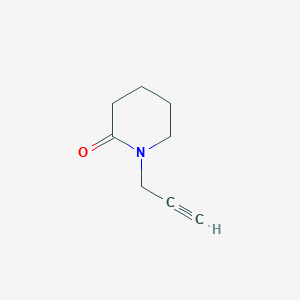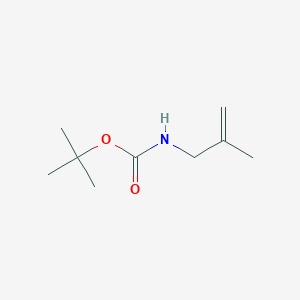
N-(2-Aminophenyl)-N-methylmethanesulfonamide
Descripción general
Descripción
Synthesis Analysis
The title compound has been synthesized successfully in good yield. Various spectroscopic techniques, including ¹H NMR , ¹³C NMR , and LC-MS , were employed to characterize it. Additionally, the structure was confirmed through X-ray diffraction (XRD) studies . The synthesis likely involves the reaction of appropriate starting materials under controlled conditions.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Secondary Amides
N-(2-Aminophenyl)-N-methylmethanesulfonamide: serves as a precursor in the synthesis of secondary amides. An efficient method has been developed utilizing this compound and phenyl isocyanate, which is significant in pharmaceutical applications . The process features atom-economy and practicality, highlighting its importance in sustainable chemical practices.
Pharmaceutical Precursor
This compound is crucial as a starting material for various molecules with pharmaceutical relevance. Its transformation into carbonylated N-heterocycles is particularly noteworthy due to their potential use in drug development .
Organic Synthesis Building Block
As an organic building block, N-(2-Aminophenyl)-N-methylmethanesulfonamide is used to synthesize more complex molecules. Its combination of functional groups allows it to participate in a wide range of chemical reactions, contributing to the diversity of organic synthesis.
Material Science Applications
In material science, this compound can be used to create new materials with specific properties. Its molecular structure allows for the development of innovative materials that could have applications in various industries.
Anticancer Research
The compound’s derivatives, particularly those involving benzimidazole, have shown interesting anticancer properties. Research in this area could lead to the development of new anticancer drugs .
Catalyst in Chemical Reactions
It can act as a catalyst in chemical reactions, particularly in the synthesis of heterocyclic compounds. This role is essential for reactions requiring precision and control at the molecular level.
Development of Dyes
N-(2-Aminophenyl)-N-methylmethanesulfonamide: can be used in the synthesis of azobenzothiazole dyes. These dyes have potential applications in the textile industry, indicating the compound’s versatility.
Antiparasitic and Antifungal Agents
The compound is a precursor for N-substituted benzimidazoles, which are used as antiparasitics and antifungals. This highlights its significance in the development of treatments for parasitic and fungal infections.
Direcciones Futuras
: Chandana, S. N., Al-Ostoot, F. H., Mohammed, Y. H. E., Al-Ramadneh, T. N., Akhileshwari, P., Khanum, S. A., Sridhar, M. A., & Lakshminarayana, B. N. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06464. DOI: 10.1016/j.heliyon.2021.e06464
Mecanismo De Acción
Target of Action
N-(2-Aminophenyl)-N-methylmethanesulfonamide is a novel compound that primarily targets Histone Deacetylase (HDAC) enzymes . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of HDAC enzymes, specifically HDAC1 and HDAC2 . By inhibiting these enzymes, it disrupts the normal deacetylation process, leading to an accumulation of acetylated histones. This alteration in the acetylation status can lead to changes in gene expression, which can have various downstream effects, including the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of HDACs affects multiple biochemical pathways. One key pathway is the cell cycle regulation . HDAC inhibitors have been shown to cause cell cycle arrest at the G1 or G2/M phase, leading to the inhibition of cell proliferation . Additionally, HDAC inhibitors can induce apoptosis , a form of programmed cell death, further contributing to their anti-proliferative effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier
Result of Action
The primary result of the action of N-(2-Aminophenyl)-N-methylmethanesulfonamide is the inhibition of cell proliferation . This is achieved through the disruption of normal cell cycle progression and the induction of apoptosis . These effects have been observed in various cancer cell lines, suggesting potential anti-cancer applications for this compound .
Propiedades
IUPAC Name |
N-(2-aminophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMKIXADVWKELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536489 | |
| Record name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)-N-methylmethanesulfonamide | |
CAS RN |
90140-21-9 | |
| Record name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminophenyl)-N-methylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)



![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)


![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)




